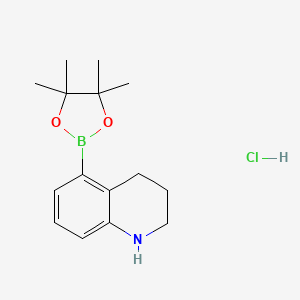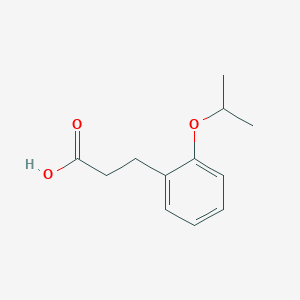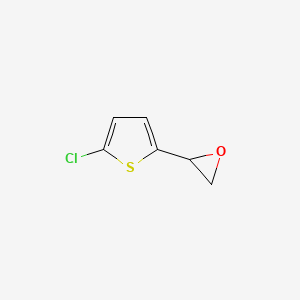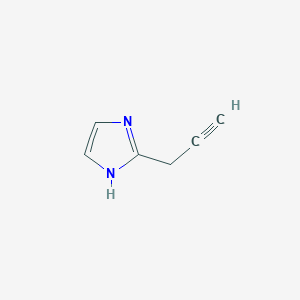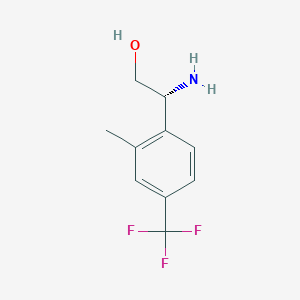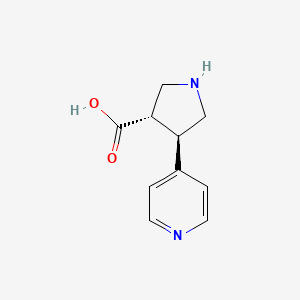
(3S,4R)-4-(4-Pyridinyl)-3-pyrrolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid functional group, making it an interesting molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the pyridinyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of an appropriate precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The pyridinyl group can be reduced to form a piperidine derivative.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group could yield esters or amides, while reduction of the pyridinyl group could yield piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid: A similar compound without the chiral center.
4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid: A compound with the pyridinyl group in a different position.
4-(pyridin-4-yl)piperidine-3-carboxylic acid: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
rac-(3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its chiral nature and specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a pyridinyl group and a carboxylic acid group makes it a versatile compound for various applications.
Properties
CAS No. |
1049980-41-7 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m0/s1 |
InChI Key |
HALDKXLCWGGLRJ-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=NC=C2 |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)
![5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride](/img/structure/B13610843.png)


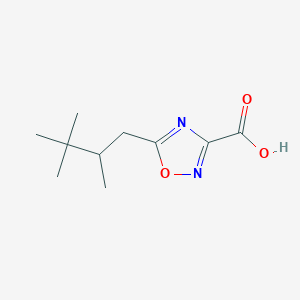
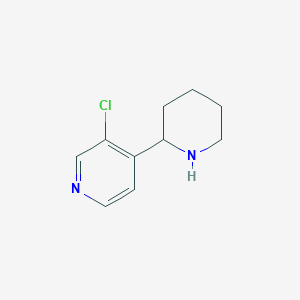
![O-[2-(2-fluorophenyl)ethyl]hydroxylamine](/img/structure/B13610852.png)

